molecular formula C7H3BrClFN2 B12843308 6-Bromo-5-chloro-4-fluoro-1H-indazole

6-Bromo-5-chloro-4-fluoro-1H-indazole

Cat. No.: B12843308
M. Wt: 249.47 g/mol
InChI Key: WCYFAGCHUSRPNQ-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-4-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-4-fluoro-1H-indazole typically involves the cyclization of substituted benzylidenehydrazines. One common method starts with 1-bromo-2-chloro-4-methylbenzene, which undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene. This intermediate is then reduced to 5-bromo-4-chloro-2-methylbenzenamine, which undergoes cyclization to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing catalysts and controlled reaction conditions to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-4-fluoro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-5-chloro-4-fluoro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-4-fluoro-1H-indazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-chloro-1H-indazole
  • 4-Bromo-5-chloro-1H-indazole
  • 6-Bromo-5-fluoro-1H-indazole

Uniqueness

6-Bromo-5-chloro-4-fluoro-1H-indazole is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the indazole ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds. For example, the presence of fluorine can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C7H3BrClFN2

Molecular Weight

249.47 g/mol

IUPAC Name

6-bromo-5-chloro-4-fluoro-1H-indazole

InChI

InChI=1S/C7H3BrClFN2/c8-4-1-5-3(2-11-12-5)7(10)6(4)9/h1-2H,(H,11,12)

InChI Key

WCYFAGCHUSRPNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Cl)F)C=NN2

Origin of Product

United States

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